Pomalidomide 4'-alkylC3-acid Pomalidomide 4'-alkylC3-acid
Brand Name: Vulcanchem
CAS No.: 2225940-47-4
VCID: VC5480295
InChI: InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O
Molecular Formula: C17H17N3O6
Molecular Weight: 359.338

Pomalidomide 4'-alkylC3-acid

CAS No.: 2225940-47-4

Cat. No.: VC5480295

Molecular Formula: C17H17N3O6

Molecular Weight: 359.338

* For research use only. Not for human or veterinary use.

Pomalidomide 4'-alkylC3-acid - 2225940-47-4

Specification

CAS No. 2225940-47-4
Molecular Formula C17H17N3O6
Molecular Weight 359.338
IUPAC Name 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid
Standard InChI InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)
Standard InChI Key DXQHHPDVZILLOC-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Pomalidomide 4'-alkylC3-acid is systematically named 4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid (CAS: 2225940-47-4) and has the molecular formula C₁₇H₁₇N₃O₆ . The compound’s structure comprises three key domains:

  • Isoindolinone Core: Derived from pomalidomide, this moiety binds cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.

  • AlkylC3 Linker: A three-carbon alkyl chain provides spatial flexibility, optimizing interactions between the PROTAC’s target-binding domain and the E3 ligase complex.

  • Terminal Carboxylic Acid: Enables covalent conjugation to amine-containing target protein ligands via carbodiimide-mediated coupling .

PropertyValueSource
Molecular Weight356.34 g/mol
Purity≥95%
SolubilityDMSO, DMF, aqueous buffers

This modular architecture allows researchers to systematically vary linker length and terminal functional groups to optimize PROTAC efficacy .

Synthesis and Functionalization

The synthesis of Pomalidomide 4'-alkylC3-acid begins with pomalidomide, which undergoes regioselective alkylation at the 4'-position. Key steps include:

  • Nucleophilic substitution to introduce the alkyl chain.

  • Carboxylic acid introduction via oxidation or hydrolysis of precursor esters .

Reaction conditions (e.g., temperature, catalysts) are carefully controlled to prevent racemization or degradation of the isoindolinone core. The terminal acid group is subsequently activated using reagents like N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for conjugation to target-binding motifs .

Mechanism of Action

Pomalidomide 4'-alkylC3-acid operates through a dual-targeting mechanism:

  • Cereblon Recruitment: The isoindolinone core binds CRBN with high affinity (KdK_d ≈ 100–300 nM), recruiting the E3 ligase complex to the target protein .

  • Ubiquitination Cascade: Proximity-induced ubiquitination marks the target protein for proteasomal degradation (Figure 1).

This mechanism has been validated in studies showing degradation of neo-substrates such as IKZF1/3 and CK1α, which are implicated in multiple myeloma and myelodysplastic syndromes . Notably, the alkylC3 linker’s length ensures optimal spacing between the E3 ligase and target protein, maximizing degradation efficiency .

Applications in PROTAC Development

Pomalidomide 4'-alkylC3-acid serves as a cornerstone in PROTAC design due to its:

  • Versatility: Compatible with diverse target ligands (kinase inhibitors, BET bromodomain binders).

  • Stability: Resists metabolic cleavage in vitro, ensuring prolonged activity .

PROTAC TargetDegradation Efficiency (DC₅₀)Reference
BRD410–50 nM
BCR-ABL20–100 nM
EGFR5–30 nM

Recent studies demonstrate its utility in degrading previously “undruggable” targets, including transcription factors and scaffolding proteins .

Challenges and Future Directions

While Pomalidomide 4'-alkylC3-acid has revolutionized PROTAC design, limitations persist:

  • Off-Target Effects: Cereblon’s endogenous substrates (e.g., MEIS2) may be degraded unintentionally .

  • Pharmacokinetics: Improving oral bioavailability remains a hurdle due to the compound’s hydrophilicity .

Ongoing research focuses on linker optimization (e.g., PEG-based alternatives) and prodrug strategies to enhance tissue penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator